Crisaborole is a benzoxaborole derivative that acts as a potent and selective inhibitor of phosphodiesterase 4 (PDE4) [, ]. It exhibits a unique chemical structure characterized by the presence of a boron atom within its benzoxaborole ring. This boron atom plays a crucial role in its interaction with the catalytic site of PDE4 enzymes []. Crisaborole is currently being investigated for its therapeutic potential in the treatment of inflammatory skin diseases such as psoriasis and atopic dermatitis [].
Crisaborole exerts its therapeutic effects by inhibiting PDE4, an enzyme responsible for the degradation of cyclic adenosine monophosphate (cAMP) []. By inhibiting PDE4, Crisaborole increases intracellular cAMP levels. cAMP is a crucial second messenger molecule involved in various cellular processes, including the regulation of immune responses and inflammation [].
The boron atom within the benzoxaborole ring of Crisaborole forms a reversible covalent bond with the catalytic site of PDE4, leading to its inhibition []. This interaction is highly specific to PDE4, contributing to the selectivity of Crisaborole for this enzyme [].
Crisaborole has shown promising results in preclinical and clinical studies for the treatment of inflammatory skin diseases, particularly atopic dermatitis and psoriasis [, ].
Atopic Dermatitis: Crisaborole has demonstrated efficacy in reducing skin inflammation, itching, and disease severity in patients with atopic dermatitis []. Its topical application has been shown to improve skin barrier function and reduce the levels of pro-inflammatory cytokines associated with atopic dermatitis, such as interleukin (IL)-4, IL-5, IL-13, and IL-31 [].
Psoriasis: Studies have shown that Crisaborole can suppress the production of pro-inflammatory cytokines involved in the pathogenesis of psoriasis, including TNF-α, IL-23, and IL-17 []. These findings suggest its potential as a topical treatment option for psoriasis.
CAS No.: 76663-30-4
CAS No.: 684-93-5
CAS No.:
CAS No.: 64918-85-0
CAS No.:
CAS No.: 2488-84-8